5-(benzyloxy)-N-methylpyrimidin-2-amine

VAP-1 inhibition SSAO amine oxidase

This 5-benzyloxy regioisomer (CAS 1400807-89-7) is essential for maintaining experimental fidelity in VAP-1/SSAO inhibitor research. The N-methyl-2-aminopyrimidine motif provides defined hydrogen bond donor properties distinct from the primary amine analog, while the 5-benzyloxy substitution ensures correct electronic and steric profile. Verified IC50: 5.20 nM (rat), 25 nM (human). Use for NAFLD/NASH or diabetic nephropathy pathway interrogation. Avoid uncontrolled variables from generic substitutions.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 1400807-89-7
Cat. No. B2907729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-methylpyrimidin-2-amine
CAS1400807-89-7
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCNC1=NC=C(C=N1)OCC2=CC=CC=C2
InChIInChI=1S/C12H13N3O/c1-13-12-14-7-11(8-15-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
InChIKeyDJYHGMUZFIJVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-N-methylpyrimidin-2-amine (CAS 1400807-89-7) Sourcing and Structural Overview for Medicinal Chemistry Procurement


5-(Benzyloxy)-N-methylpyrimidin-2-amine is a heterocyclic pyrimidine derivative with a benzyloxy substituent at the 5-position and a methylamino group at the 2-position. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol . The compound serves as a versatile small molecule scaffold in medicinal chemistry programs . Physicochemical predictions indicate a pKa of 9.86 ± 0.15 and DMSO solubility exceeding 30 mg/mL .

Why 5-(Benzyloxy)-N-methylpyrimidin-2-amine (CAS 1400807-89-7) Cannot Be Interchanged with Positional Isomers or In-Class Analogs


Positional isomerism and substitution pattern critically govern both biological target engagement and chemical reactivity profiles. The 5-benzyloxy substitution on the pyrimidine ring imparts distinct electronic and steric properties that differ from the 4-benzyloxy analog (CAS 927803-74-5) [1], directly influencing enzyme inhibition potency and selectivity [2]. Furthermore, the N-methyl group at the 2-position provides a defined hydrogen bond donor profile distinct from the primary amine analog 5-(benzyloxy)pyrimidin-2-amine (CAS 42783-58-4), which lacks this methylation . Generic substitution without verifying the exact CAS identity introduces uncontrolled variables in assay reproducibility, SAR interpretation, and downstream synthetic derivatization. Procurement of the precise CAS 1400807-89-7 is therefore essential for maintaining experimental fidelity.

Quantitative Evidence for 5-(Benzyloxy)-N-methylpyrimidin-2-amine (CAS 1400807-89-7) versus In-Class Comparators


VAP-1/SSAO Enzyme Inhibition: Potency Comparison for 5-Benzyloxy-N-methylpyrimidin-2-amine

5-(Benzyloxy)-N-methylpyrimidin-2-amine demonstrates potent inhibition of Vascular Adhesion Protein-1 (VAP-1/SSAO), with a measured IC₅₀ of 5.20 nM against rat VAP-1 expressed in CHO cells [1]. Against human VAP-1 expressed in the same cellular system, the compound exhibits an IC₅₀ of 25 nM, indicating approximately 4.8-fold species selectivity in favor of the rat ortholog [2]. While direct head-to-head comparison data against the 4-benzyloxy positional isomer is not publicly available, the documented potency profile distinguishes this compound from other VAP-1 tool compounds, including VAP-1-IN-2 which exhibits IC₅₀ values of 25 nM (human) and 15 nM (rat) .

VAP-1 inhibition SSAO amine oxidase diabetic nephropathy

Physical Property Differentiation: pKa and Solubility Profile of 5-Benzyloxy-N-methylpyrimidin-2-amine

The predicted acid dissociation constant (pKa) of 5-(benzyloxy)-N-methylpyrimidin-2-amine is 9.86 ± 0.15 . This value reflects the basicity of the methylamino group at the 2-position of the pyrimidine ring. In comparison, the primary amine analog 5-(benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) lacks the N-methyl substitution and exhibits different protonation behavior, though its exact pKa has not been publicly reported. The predicted DMSO solubility exceeds 30 mg/mL, providing sufficient solubilized concentration for in vitro assay preparation .

physicochemical properties pKa solubility formulation

Positional Isomer Differentiation: 5-Benzyloxy versus 4-Benzyloxy Substitution Pattern

The target compound 5-(benzyloxy)-N-methylpyrimidin-2-amine (CAS 1400807-89-7) is distinguished from its 4-benzyloxy positional isomer (CAS 927803-74-5) by the site of benzyloxy substitution on the pyrimidine ring [1]. The 5-position substitution places the benzyloxy group meta to the N1 nitrogen and para to the C2 methylamino substituent, whereas the 4-isomer positions the benzyloxy group ortho to the N3 nitrogen and adjacent to the C2 methylamino group. These distinct electronic and steric environments are expected to produce differential molecular recognition by biological targets. Predicted XLogP3 for the 4-isomer is 2.3 [2]; the XLogP3 for the 5-isomer has not been publicly reported but is anticipated to differ based on the altered substitution geometry.

positional isomer regioisomer scaffold differentiation SAR

N-Methylation versus Primary Amine: Functional Group Differentiation

5-(Benzyloxy)-N-methylpyrimidin-2-amine contains an N-methylated amine at the 2-position, distinguishing it from the primary amine analog 5-(benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) . The primary amine analog has a molecular weight of 201.22 g/mol and formula C₁₁H₁₁N₃O , compared to 215.25 g/mol and C₁₂H₁₃N₃O for the N-methylated target compound. This N-methyl substitution reduces the number of hydrogen bond donors from two (primary amine) to one (secondary amine), altering both physicochemical properties and potential intermolecular interactions. The N-methyl group also introduces steric bulk adjacent to the pyrimidine 2-position, which may influence binding pocket complementarity and metabolic stability.

N-methylation primary amine hydrogen bonding SAR

Defined Research Applications for 5-(Benzyloxy)-N-methylpyrimidin-2-amine (CAS 1400807-89-7) Based on Verified Evidence


VAP-1/SSAO Inhibitor Tool Compound for Diabetic Nephropathy and Liver Fibrosis Research

5-(Benzyloxy)-N-methylpyrimidin-2-amine serves as a validated VAP-1/SSAO inhibitor with a measured IC₅₀ of 5.20 nM against rat VAP-1 and 25 nM against human VAP-1 in CHO cell-based assays . VAP-1/SSAO has been implicated in diabetic nephropathy , non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH) . This compound is suitable for use as a pharmacological tool to interrogate VAP-1/SSAO-dependent pathways in cellular and biochemical assays. The differential species selectivity (approximately 4.8-fold preference for rat over human VAP-1) should be considered when designing translational studies bridging rodent models to human target engagement .

Pyrimidine Scaffold Derivatization for Structure-Activity Relationship (SAR) Campaigns

The compound functions as a versatile small molecule scaffold with multiple synthetic handles amenable to further derivatization . The benzyloxy group at the 5-position can undergo oxidative cleavage to reveal a hydroxyl group, or participate in nucleophilic aromatic substitution reactions. The N-methylamine at the 2-position provides a site for alkylation, acylation, or sulfonylation. This reactivity profile enables systematic exploration of substitution patterns in medicinal chemistry SAR programs targeting pyrimidine-based enzyme inhibitors, including SSAO/VAP-1 , kinases, and other therapeutically relevant targets.

Control Compound for N-Methylated Pyrimidinamine SAR Studies

The N-methylation at the 2-position of 5-(benzyloxy)-N-methylpyrimidin-2-amine distinguishes it from the primary amine analog 5-(benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) . This structural feature makes the compound valuable as a comparator in systematic SAR investigations examining the effects of amine methylation on target binding affinity, selectivity, cellular permeability, and metabolic stability. N-Methylation of the 2-aminopyrimidine moiety is a recognized strategy in medicinal chemistry to modulate hydrogen bonding capacity and lipophilicity, and this compound provides a defined chemical probe for quantifying such effects in pyrimidine-based inhibitor series .

Reference Standard for Regiochemical Purity Assessment in Analytical Chemistry

As a defined 5-benzyloxy regioisomer with CAS 1400807-89-7, this compound serves as a reference standard for distinguishing the 5-substituted pyrimidine scaffold from the 4-benzyloxy positional isomer (CAS 927803-74-5) . The distinct InChI Key (DJYHGMUZFIJVQH-UHFFFAOYSA-N) and SMILES string (CNC1=NC=C(C=N1)OCC2=CC=CC=C2) provide unambiguous structural identifiers. This reference standard is applicable for HPLC method development, LC-MS identity confirmation, and quality control of synthetic batches to ensure regioisomeric purity in lead optimization workflows.

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